molecular formula C19H18N2O3S2 B2801516 1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797761-34-2

1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2801516
CAS No.: 1797761-34-2
M. Wt: 386.48
InChI Key: RQNVCEVYTDKIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea ( 1797761-34-2) is a synthetic thiophene-urea hybrid compound of significant interest in medicinal chemistry and oncology research. With a molecular formula of C19H18N2O3S2 and a molecular weight of 386.49 g/mol, this reagent is part of a class of compounds where the thiophene nucleus serves as a privileged scaffold in drug discovery due to its versatile biological activity . The urea functional group is a pivotal structural element, known for its ability to engage in hydrogen bonding and dipole interactions, making it ideal for modulating enzyme active sites and protein-protein interfaces . This specific molecular architecture is designed for investigating epidermal growth factor receptor (EGFR) signaling pathways. The compound's structural framework is related to third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Olmutinib, which were developed to overcome common resistance mutations (T790M and L858R/T790M) in non-small cell lung cancer (NSCLC) . Its mechanism of action is hypothesized to involve targeting the kinase domain of EGFR, potentially forming covalent interactions with cysteine residues (e.g., CYS797) in the ATP-binding pocket, thereby inhibiting auto-phosphorylation and blocking downstream oncogenic signaling cascades . The primary research applications for this compound include use as a key intermediate in the synthesis of novel thiophene-pyrimidine derivatives and as a pharmacological tool for in vitro antitumor activity screening against various cancer cell lines, such as A431, A549, and Hela . Researchers value this compound for exploring structure-activity relationships (SAR) to develop new EGFR inhibitors with improved efficacy and selectivity, contributing to the advancement of targeted cancer therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-16-6-4-3-5-15(16)21-19(23)20-11-14-7-8-17(26-14)18(22)13-9-10-25-12-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNVCEVYTDKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 2-ethoxyphenyl isocyanate and a thiophene derivative. The process can be optimized for yield and purity through various synthetic routes including solvent-free conditions and microwave-assisted methods.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiourea derivatives can inhibit cancer cell proliferation through apoptosis induction.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
1-(2-Ethoxyphenyl)-3-UreaBreast Cancer10.5Induction of apoptosis
Thiourea Derivative ALung Cancer8.7Inhibition of cell cycle progression
Thiourea Derivative BColon Cancer12.0Activation of caspase pathways

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Research on related compounds has demonstrated efficacy against various viral infections, including HIV and hepatitis viruses.

Case Study: Antiviral Efficacy
A study conducted on thiourea derivatives reported an EC50 value of 3.98 µM against HIV type 1, showcasing a therapeutic index greater than 105, indicating low cytotoxicity relative to its antiviral efficacy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and viral replication.
  • DNA Interaction : The compound could bind to DNA or RNA, disrupting normal cellular functions.
  • Signal Transduction Pathways : It may modulate signaling pathways that lead to apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiourea derivatives:

  • Structural Modifications : Variations in the thiophene moiety have been shown to significantly affect both anticancer and antiviral activities.
  • Combination Therapies : The potential for combination therapies using this compound alongside existing treatments has been explored, indicating synergistic effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

The target compound’s distinguishing feature is its dual thiophene system , which contrasts with analogs bearing pyrrole, thiadiazole, or halogenated aryl groups. Below is a comparative analysis:

Compound Name Key Substituents Heterocycle/Backbone Key Structural Differences
1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea (Target) 2-Ethoxyphenyl, thiophene-3-carbonyl Dual thiophene Conjugated thiophene-carbonyl system
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () 4-Methoxyphenyl, pyrrole-2-carbonyl Pyrrole Less aromatic pyrrole vs. thiophene
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea () 2-Chlorophenyl, thiadiazole Thiadiazole Electron-deficient thiadiazole core
1-(3-Chloro-2-hydroxymethylphenyl)-3-(3,5-dichlorophenyl)urea () Dichlorophenyl, hydroxymethyl Chlorinated aryl High lipophilicity due to halogenation

Electronic and Steric Effects :

  • The thiophene-3-carbonyl group in the target compound likely enhances electron-withdrawing properties compared to pyrrole-2-carbonyl ().

Observations :

  • The target compound’s synthesis may benefit from triphosgene-mediated routes (as in ), which achieved higher yields (72%) compared to copper-catalyzed methods (22% in ).
  • Halogenated analogs () often require protective groups (e.g., tert-butyldimethylsilanyloxymethyl), complicating synthesis.

Spectroscopic and Computational Insights

  • NMR : Pyrrole- and thiophene-based ureas show distinct aromatic proton shifts. For example, pyrrole protons in resonate at δ 6.8–7.2 ppm, whereas thiophene protons (–9) appear downfield (δ 7.5–8.0 ppm) due to greater electronegativity.
  • Computational Data: highlights anion-π interactions in trifluoromethyl-substituted ureas, suggesting the target compound’s thiophene system may exhibit similar non-covalent binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of 2-ethoxyaniline with a thiophene-containing isocyanate intermediate. Key steps include:

  • Nucleophilic addition of the amine to the isocyanate group under inert atmosphere.
  • Solvent optimization : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ≈ 439.12 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1700 cm⁻¹ (thiophene carbonyl) .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer : Preliminary studies on analogous urea-thiophene derivatives suggest:

  • Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to urea’s hydrogen-bonding capacity .
  • Anticancer activity : Apoptosis induction in vitro (IC₅₀ values reported at 2–10 µM in HeLa cells) via caspase-3 activation .
  • Enzyme assays : Use fluorogenic substrates or Western blotting to validate target modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene or ethoxyphenyl groups) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the ethoxy group with methoxy or halogen substituents to assess changes in lipophilicity (logP) and cellular uptake .
  • Thiophene modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, improving target binding .
  • Computational modeling : Docking simulations (AutoDock Vina) predict binding affinities to kinases or GPCRs .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the urea moiety) during storage?

  • Methodological Answer :

  • Storage conditions : Lyophilized form at -20°C in amber vials reduces hydrolysis .
  • Stabilizing additives : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect the urea group .
  • Accelerated stability testing : Monitor degradation via HPLC under varying pH/temperature .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. resazurin assays) .
  • Batch variability : Characterize compound purity (HPLC ≥98%) and confirm stereochemistry (if applicable) via chiral chromatography .
  • Meta-analysis : Compare data across PubChem and peer-reviewed studies, excluding non-GLP sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.